![molecular formula C18H14O2 B15065650 [2-(Naphthalen-1-yl)phenyl]acetic acid CAS No. 93654-97-8](/img/structure/B15065650.png)
[2-(Naphthalen-1-yl)phenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Naphthalen-1-yl)phenyl)acetic acid is an organic compound with the molecular formula C18H14O2 It is a derivative of acetic acid where the hydrogen atoms are replaced by a naphthalen-1-yl and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Naphthalen-1-yl)phenyl)acetic acid typically involves the reaction of naphthalene derivatives with phenylacetic acid derivatives. One common method includes the use of [4-(naphthalen-1-yl)phenyl]boronic acid and phenylboronic acid in the presence of a palladium catalyst (Pd[P(C6H5)3]4) and sodium carbonate (Na2CO3) in a mixture of water and toluene at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(Naphthalen-1-yl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene or phenyl rings, using reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst like AlCl3.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
2-(2-(Naphthalen-1-yl)phenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-(Naphthalen-1-yl)phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene and phenyl groups can facilitate binding to hydrophobic pockets in proteins, while the acetic acid moiety can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Naphthaleneacetic acid: Similar in structure but lacks the phenyl group.
2-Phenylacetic acid: Similar but lacks the naphthalene group.
Naphthylacetic acid derivatives: Various derivatives with different substituents on the naphthalene ring.
Uniqueness
2-(2-(Naphthalen-1-yl)phenyl)acetic acid is unique due to the presence of both naphthalene and phenyl groups, which confer distinct chemical and biological properties. This dual aromatic structure allows for versatile interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
93654-97-8 |
|---|---|
Fórmula molecular |
C18H14O2 |
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
2-(2-naphthalen-1-ylphenyl)acetic acid |
InChI |
InChI=1S/C18H14O2/c19-18(20)12-14-7-2-4-10-16(14)17-11-5-8-13-6-1-3-9-15(13)17/h1-11H,12H2,(H,19,20) |
Clave InChI |
CSPBVTFSWJQBKC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C3=CC=CC=C3CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-Methyl-1,4-dioxaspiro[4.4]nonan-3-yl) benzoate](/img/structure/B15065568.png)
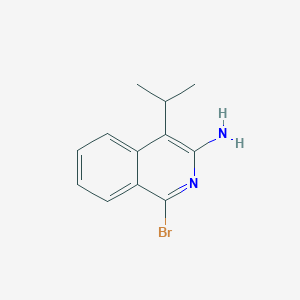
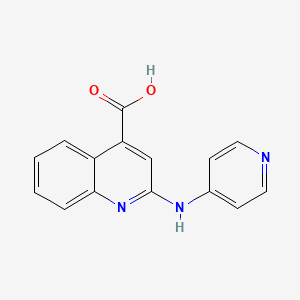
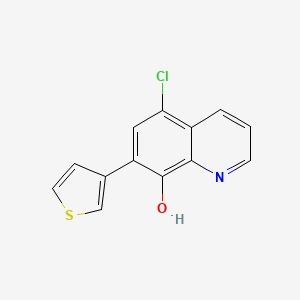
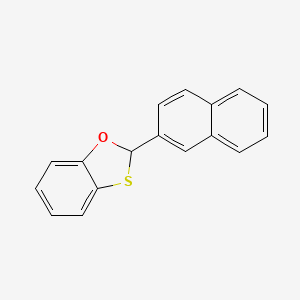
![tert-Butyl 1-(2-amino-2-oxoethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B15065609.png)
![1-Azaspiro[4.5]decane-2,8-dione oxalate](/img/structure/B15065617.png)

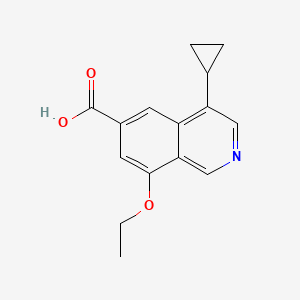



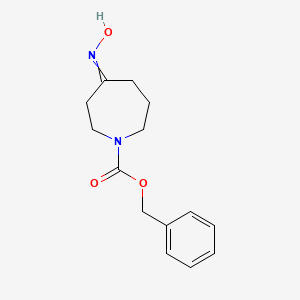
![2-(Chloromethyl)-2H-naphtho[1,2-b][1,4]thiazin-3(4H)-one](/img/structure/B15065670.png)
